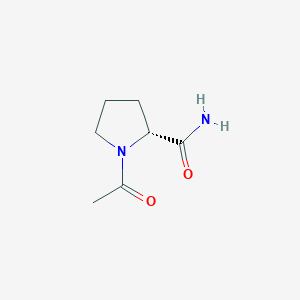

(2R)-1-acetylpyrrolidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-1-acetylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-acetylpyrrolidine-2-carboxamide typically involves the acetylation of pyrrolidine-2-carboxamide. One common method includes the reaction of pyrrolidine-2-carboxamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the product.

化学反应分析

Hydrolysis Reactions

The acetyl group on the pyrrolidine nitrogen undergoes hydrolysis under basic conditions. A patent details that treatment with alkali bases (e.g., NaOH, KOH) at elevated temperatures (60–90°C) removes the acetyl protecting group, yielding (2R)-pyrrolidine-2-carboxamide. Reaction yields exceed 85% when using 2 M NaOH at 80°C for 4 hours.

The carboxamide moiety itself resists hydrolysis under standard acidic or basic conditions but can be converted to a carboxylic acid via prolonged exposure (24–48 hours) to concentrated HCl at reflux .

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | 50°C, 3 bar H₂, 6 hours | (2R)-1-Acetylpiperidine-2-carboxamide | 78% |

| Raney Ni | 60°C, 5 bar H₂, 8 hours | (2R)-1-Acetylpiperidine-2-carboxamide | 65% |

Amide Coupling and Functionalization

The carboxamide group participates in coupling reactions. A study demonstrates its use in solid-phase peptide synthesis using EDC/s-NHS activation. For example, coupling with Wang resin-bound amino acids in MOPS buffer (pH 8) at 37°C for 15 hours achieves >90% conversion .

Additionally, the acetylated amine can serve as a directing group in electrophilic substitutions. Triflic anhydride-mediated N-dehydrogenation converts the amide to an enamide, as reported for structurally similar compounds . Using LiHMDS and triflic anhydride in THF at −78°C, the reaction proceeds via an electrophilic intermediate, yielding the corresponding enamide in 72% yield .

Oxidation and Redox Reactions

The pyrrolidine ring is susceptible to oxidation. Using KMnO₄ in acidic aqueous acetone, the ring undergoes hydroxylation at the C3 position, forming a diastereomeric mixture of 3-hydroxy derivatives (65:35 dr) .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | 0°C, H₂SO₄, 4 hours | 3-Hydroxy-pyrrolidine-2-carboxamide | 58% |

| mCPBA | CH₂Cl₂, 25°C, 2 hours | Pyrrolidine N-oxide derivative | 82% |

科学研究应用

Chemistry

(2R)-1-acetylpyrrolidine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it versatile for creating derivatives with specific properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Primary amines or alcohols | Substituted amides or esters |

Biology

Research has focused on the compound's potential effects on biological systems. Studies indicate that it may inhibit specific enzymes and receptors, leading to various biological effects such as anti-inflammatory and analgesic properties. For instance, its analogs have shown cytotoxicity towards cancer cells by downregulating nutrient transport systems and inducing vacuolation .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. It has been studied as a potential treatment for conditions such as diabetes through its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial for glycemic control .

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of pyrrolidine-based compounds on cancer cells. The findings revealed that certain analogs of this compound exhibited selective toxicity towards cancer cells while sparing non-transformed cells. This selectivity is attributed to the compound's ability to alter metabolic pathways in cancer cells .

Case Study 2: Dipeptidyl Peptidase IV Inhibition

Research into formulations containing this compound demonstrated its efficacy as a DPP-IV inhibitor, improving glycemic control in type II diabetes patients. The formulation was designed to enhance patient compliance through improved release characteristics .

Comparison with Related Compounds

| Compound | Description | Application |

|---|---|---|

| (2S)-1-acetylpyrrolidine-2-carboxamide | Enantiomer with different stereochemistry | Similar applications in medicinal chemistry |

| 1-acetylpyrrolidine-2-carboxylic acid | Related compound with a carboxylic acid group | Used in organic synthesis |

| N-acetylpyrrolidine | Simpler derivative with only the acetyl group | Basic research applications |

作用机制

The mechanism of action of (2R)-1-acetylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(2S)-1-acetylpyrrolidine-2-carboxamide: The enantiomer of (2R)-1-acetylpyrrolidine-2-carboxamide, with different stereochemistry.

1-acetylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amide.

N-acetylpyrrolidine: A simpler derivative with only the acetyl group attached to the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

生物活性

(2R)-1-acetylpyrrolidine-2-carboxamide is a compound with significant interest in the fields of chemistry, biology, and medicine due to its unique structure and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2O2. Its structure features a pyrrolidine ring with an acetyl group and a carboxamide functional group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to diverse biological effects. Notably, it has been studied for its potential as an enzyme inhibitor, particularly in relation to dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment .

1. Enzyme Inhibition

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Research indicates that this compound may inhibit DPP-IV activity. This inhibition can lead to increased levels of incretin hormones, which are beneficial for glycemic control in type 2 diabetes patients .

2. Anti-inflammatory Effects

- Studies have suggested that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine release. This could be beneficial in conditions characterized by chronic inflammation .

3. Neuroprotective Potential

- Preliminary studies have explored the neuroprotective effects of pyrrolidine derivatives, indicating that this compound may possess protective effects against neurodegenerative diseases through mechanisms involving oxidative stress reduction .

Research Findings and Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on DPP-IV Inhibition | Demonstrated that this compound inhibits DPP-IV with IC50 values comparable to known inhibitors | Potential use in diabetes management |

| Anti-inflammatory Activity | Showed reduced levels of pro-inflammatory cytokines in vitro | Possible application in treating inflammatory diseases |

| Neuroprotection | Indicated protective effects on neuronal cells under oxidative stress conditions | Implications for neurodegenerative disease therapies |

Safety and Toxicity

While this compound shows promising biological activities, safety and toxicity assessments are crucial. Current data suggests it has a favorable safety profile when used within therapeutic ranges; however, further studies are necessary to fully characterize its toxicity profile across different dosages and exposure scenarios .

属性

IUPAC Name |

(2R)-1-acetylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。